molecular formula C10H13NO3 B12593468 Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate CAS No. 651044-04-1

Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate

Cat. No.: B12593468
CAS No.: 651044-04-1
M. Wt: 195.21 g/mol
InChI Key: BTAGBUCPBVZBJW-UHFFFAOYSA-N
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Description

Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate is a bicyclic pyrrolizine derivative featuring a methyl ester group at the 7-position and a ketone (3-oxo) moiety on the fused five-membered ring. Pyrrolizine scaffolds are notable in medicinal chemistry due to their prevalence in bioactive alkaloids and synthetic intermediates . The methyl ester group enhances solubility in organic solvents, while the 3-oxo group may participate in hydrogen bonding or act as a site for further derivatization. Potential applications include roles as a synthetic precursor, intermediate in fine chemical production, or pharmacological agent, though specific biological data are unavailable in the provided sources.

Properties

CAS No.

651044-04-1

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 2-(5-oxo-2,3,6,7-tetrahydropyrrolizin-1-yl)acetate

InChI

InChI=1S/C10H13NO3/c1-14-10(13)6-7-4-5-11-8(7)2-3-9(11)12/h2-6H2,1H3

InChI Key

BTAGBUCPBVZBJW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C2CCC(=O)N2CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of dihydrofuran and hydrazone intermediates, which are reacted under reflux conditions with methanesulfonic acid in methanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and the use of industrial-grade reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s behavior and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxygenated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and receptor binding.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play key roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-[6-(4-Methylbenzoyl)-7-Phenyl-2,3-Dihydro-1H-Pyrrolizin-5-yl]-2-Oxo-Acetate

  • Additional substituents (4-methylbenzoyl and phenyl groups at positions 6 and 7) introduce steric bulk, which could hinder metabolic clearance compared to the simpler target compound.
  • Synthesis: Synthesized via reaction of 6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-pyrrolizine with ethyl oxalyl monochloride, a method adaptable to the target compound by substituting methyl oxalyl monochloride.
  • Applications :
    • Likely used as a synthetic intermediate or pharmacological probe, though its substituents may limit versatility compared to the less-substituted target molecule.

8-O-Acetylshanzhiside Methyl Ester

  • Core Structure :
    • Features a cyclopenta[c]pyran core instead of a pyrrolizine ring, with multiple hydroxyl and acetyloxy groups. This confers distinct conformational and electronic properties.
  • Applications :
    • Used as a reference standard, pharmacological research compound, and ingredient in supplements, suggesting the target compound could occupy similar niches if bioactive.

General Trends in Pyrrolizine Derivatives

  • Ring Puckering :
    • The bicyclic pyrrolizine system may adopt puckered conformations, as described by Cremer and Pople’s coordinates . Puckering influences intermolecular interactions and crystallographic refinement (e.g., via SHELXL ), which is critical for structure-activity relationship studies.

Data Tables

Compound Name Core Structure Key Substituents Synthesis Method Applications References
Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate Pyrrolizine 7-Methyl ester, 3-oxo Likely oxalyl monochloride esterification Synthetic intermediate, pharmacological research Inferred
Ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxo-acetate Pyrrolizine 5-Ethyl oxoacetate, 6-(4-methylbenzoyl), 7-phenyl Ethyl oxalyl monochloride reaction Synthetic intermediate
8-O-Acetylshanzhiside Methyl Ester Cyclopenta[c]pyran Multiple hydroxyls, 8-acetyloxy, methyl ester Not specified Reference standard, supplements

Research Findings and Implications

  • Structural Simplicity : The target compound’s lack of bulky substituents (cf. ) may enhance its utility as a versatile intermediate in multi-step syntheses.
  • Hydrogen Bonding : The 3-oxo group could improve crystallinity, aiding in structure determination via SHELX programs , though this remains untested in the provided evidence.
  • Pharmacological Potential: Pyrrolizine alkaloids often exhibit bioactivity, but the absence of toxic phenyl or benzoyl groups (cf. ) might reduce adverse effects, warranting further study.

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